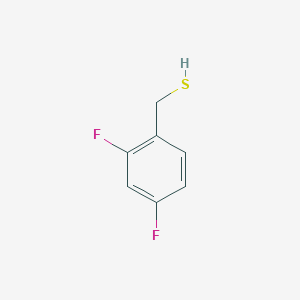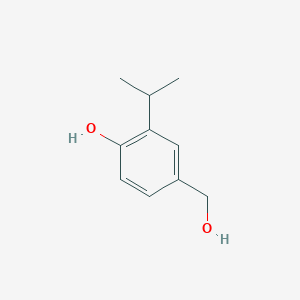
4-(Hydroxymethyl)-2-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-2-(propan-2-yl)phenol, also known as "HMP," is a phenolic compound with a molecular formula of C10H14O2. This compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
HMP acts as a potent inhibitor of tyrosinase, which is an enzyme involved in the biosynthesis of melanin. HMP binds to the copper ions in the active site of tyrosinase and inhibits its activity, thereby reducing the production of melanin. HMP also acts as an antioxidant and scavenges free radicals, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
HMP has been shown to have various biochemical and physiological effects. HMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. HMP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. HMP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
HMP has several advantages for lab experiments. HMP is readily available and can be synthesized in large quantities. HMP is stable and can be stored for long periods without degradation. HMP is also relatively inexpensive compared to other compounds used in scientific research. However, HMP has some limitations for lab experiments. HMP is not water-soluble and requires organic solvents for dissolution. HMP is also sensitive to light and can undergo photochemical reactions, which can affect its stability and activity.
Future Directions
There are several future directions for the use of HMP in scientific research. HMP can be used to synthesize novel compounds with potential therapeutic applications. HMP can also be used as a tool to study the role of tyrosinase in melanin biosynthesis and the regulation of melanin production. HMP can also be used to study the effects of oxidative stress and inflammation on various physiological processes. Further research is needed to fully understand the potential applications of HMP in scientific research.
Conclusion
In conclusion, 4-(Hydroxymethyl)-2-(propan-2-yl)phenol is a phenolic compound with unique properties and potential applications in scientific research. HMP can be synthesized through a multistep process starting from 4-nitrophenol. HMP has been widely used in scientific research as a building block for the synthesis of various compounds. HMP acts as a potent inhibitor of tyrosinase, which is an enzyme involved in the biosynthesis of melanin. HMP has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of HMP in scientific research, and further research is needed to fully understand its potential applications.
Synthesis Methods
HMP can be synthesized through a multistep process starting from 4-nitrophenol. The first step involves the reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride. The second step involves the protection of the amino group using tert-butyloxycarbonyl chloride (BOC-Cl) to form BOC-protected 4-aminophenol. The third step involves the alkylation of BOC-protected 4-aminophenol using isopropyl bromide to form BOC-protected 4-(isopropyl)amino phenol. The final step involves the deprotection of the BOC group using trifluoroacetic acid (TFA) to form HMP.
Scientific Research Applications
HMP has been widely used in scientific research as a building block for the synthesis of various compounds. HMP can be used to synthesize catecholamines, which are neurotransmitters that play a crucial role in the central nervous system. HMP can also be used to synthesize resveratrol derivatives, which have been shown to have anti-inflammatory, antioxidant, and anticancer properties.
properties
CAS RN |
160462-48-6 |
|---|---|
Product Name |
4-(Hydroxymethyl)-2-(propan-2-yl)phenol |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,11-12H,6H2,1-2H3 |
InChI Key |
QSTPIUZFQYYZCK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)CO)O |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)

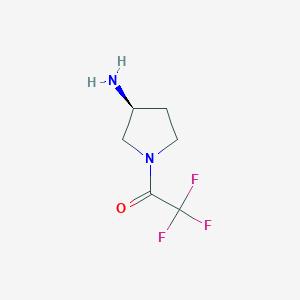
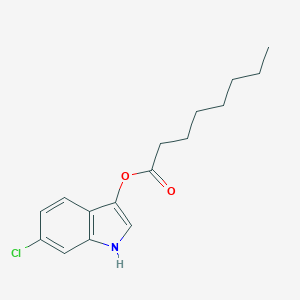
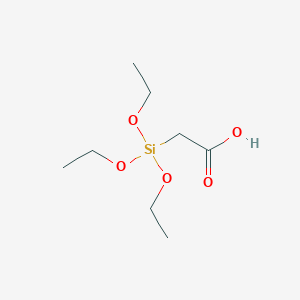
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
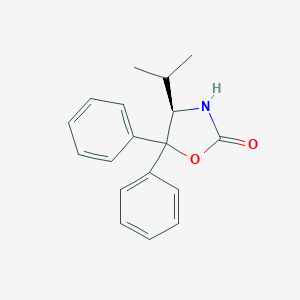

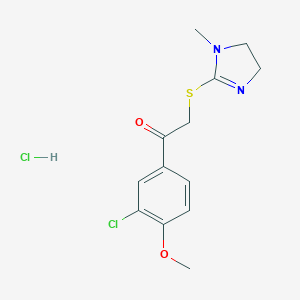
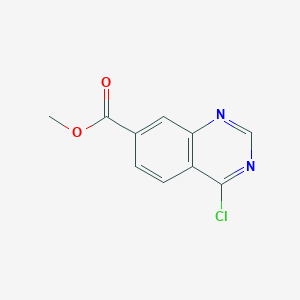

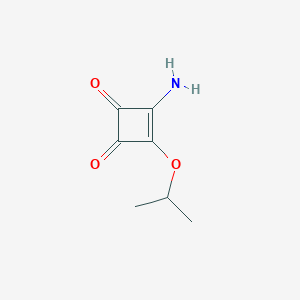
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
